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Compound of Interest

Compound Name: 3-(2-Aminophenoxy)propanamide

CAS No.: 1094235-02-5

Cat. No.: B1519161

Get Quote

Primary Application: Heterocyclic Precursor & Medicinal Chemistry Linker CAS Registry

Consideration: 1094235-02-5 (Verified); Note: CAS 53472-76-1 is often referenced in legacy

databases but may refer to salt forms or isomeric impurities. Verification of lot-specific CoA is

required.

Executive Summary
3-(2-Aminophenoxy)propanamide is a bifunctional organic building block characterized by an

aniline (primary amine) and a primary amide, connected via a propyloxy ether linker. It serves

as a critical intermediate in the synthesis of 3,4-dihydro-2H-1,4-benzoxazin-3-ones, a scaffold

ubiquitous in bioactive compounds including anticoagulants, antihypertensives, and

hydroxamic acid-based HDAC inhibitors.

This guide details the physicochemical profile, validated synthetic routes (prioritizing

regiospecificity), and the cyclization mechanics that make this molecule a staple in heterocyclic

drug design.
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The molecule features a "push-pull" electronic structure where the electron-rich phenoxy ring is

tethered to the electron-withdrawing amide. This unique architecture dictates its solubility and

reactivity profile.

Structural Descriptors
Property Value Notes

IUPAC Name
3-(2-

Aminophenoxy)propanamide

Molecular Formula

C

H

N

O

Molecular Weight 180.20 g/mol

H-Bond Donors

2 (Aniline -NH

, Amide -NH

)

High potential for

intermolecular H-bonding

H-Bond Acceptors
3 (Ether -O-, Amide -C=O,

Amide -N-)

Rotatable Bonds 4
Flexible linker prior to

cyclization

Topological Polar Surface Area

(TPSA)
~98 Å²

Moderate membrane

permeability anticipated

LogP (Calculated) 0.6 ± 0.2
Amphiphilic; soluble in DMSO,

MeOH, EtOAc

Solubility & Stability
Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF) and lower alcohols.

Moderate solubility in ethyl acetate. Poor solubility in non-polar alkanes (Hexane).
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Stability: Stable under ambient conditions. The primary amide is susceptible to hydrolysis

under strongly acidic/basic aqueous conditions (pH < 2 or pH > 12) at elevated

temperatures. The aniline moiety is sensitive to oxidation (browning) upon prolonged air

exposure; storage under inert atmosphere (Argon/Nitrogen) is recommended.

Synthetic Pathways & Process Chemistry[4]
Direct alkylation of 2-aminophenol with acrylamide often leads to chemoselectivity issues (O-

alkylation vs. N-alkylation). To ensure high purity and regiocontrol, the Nitro-Reduction Route is

the industry standard protocol.

The Nitro-Reduction Protocol (High Fidelity)
This route utilizes 2-nitrophenol to block the nitrogen, forcing O-alkylation via Michael addition,

followed by selective reduction.

Step 1: O-Alkylation (Michael Addition)
Reagents: 2-Nitrophenol, Acrylamide, catalytic Triton B (benzyltrimethylammonium

hydroxide) or K

CO

.

Solvent: Ethanol or Acetonitrile (reflux).

Mechanism: The phenoxide ion attacks the

-carbon of acrylamide.

Intermediate: 3-(2-Nitrophenoxy)propanamide.

Step 2: Nitro Reduction
Reagents: H

(balloon or 3 atm), 10% Pd/C catalyst.

Solvent: Methanol or Ethanol.
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Workup: Filtration through Celite to remove catalyst, followed by concentration.

Visualization of Synthetic Logic
The following diagram illustrates the pathway choices, highlighting the avoidance of the N-

alkylated byproduct common in direct synthesis.
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Figure 1: Comparative synthetic routes.[1] The Nitro-Reduction pathway (top) avoids

competitive N-alkylation seen in direct aminophenol alkylation.

Reactivity Profile: The Cyclization "Switch"
The most valuable property of 3-(2-aminophenoxy)propanamide is its ability to undergo

intramolecular cyclization to form the 1,4-benzoxazin-3-one core. This transformation is driven

by the nucleophilicity of the aniline nitrogen attacking the amide carbonyl.

Cyclization Mechanism
Under acidic conditions (e.g., p-Toluenesulfonic acid in refluxing toluene) or basic conditions

(NaOEt in EtOH), the molecule cyclizes, releasing ammonia (or water/alcohol if starting from

the ester equivalent).
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Reaction: Intramolecular Amidation.

Product: 3,4-dihydro-2H-1,4-benzoxazin-3-one.

Significance: This bicyclic structure is a "privileged scaffold" in medicinal chemistry,

mimicking peptide turns and serving as a core for kinase inhibitors.
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Figure 2: Mechanistic pathway for the conversion of the open-chain amide to the bioactive

benzoxazinone scaffold.

Detailed Experimental Protocol
Note: This protocol assumes the Nitro-Reduction route for maximum purity.

Phase 1: Synthesis of 3-(2-Nitrophenoxy)propanamide
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and reflux condenser.

Charge: Add 2-Nitrophenol (13.9 g, 100 mmol) and Acrylamide (10.6 g, 150 mmol) to

Acetonitrile (100 mL).

Catalysis: Add Triton B (40% in MeOH, 2 mL) dropwise.
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Reaction: Heat to reflux (82°C) for 12 hours. Monitor by TLC (50% EtOAc/Hexane). The

phenol spot should disappear.

Workup: Cool to room temperature. Pour the mixture into ice-cold water (300 mL). The solid

product usually precipitates.

Purification: Filter the precipitate. Recrystallize from Ethanol to yield pale yellow crystals.

Phase 2: Reduction to 3-(2-Aminophenoxy)propanamide
Setup: Use a hydrogenation pressure vessel or a standard flask with a balloon adapter.

Charge: Dissolve the nitro-intermediate (10 g) in Methanol (100 mL).

Catalyst: Carefully add 10% Pd/C (1.0 g) under nitrogen flow (Pyrophoric hazard).

Reaction: Purge with Hydrogen gas. Stir vigorously at RT for 4–6 hours.

Validation: Monitor by TLC. The fluorescent nitro spot will convert to a lower Rf, ninhydrin-

active amine spot.

Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate under reduced

pressure to yield the target amine as an off-white solid.

Safety & Handling (SDS Highlights)
Hazard Class Signal Word Hazard Statement Precaution

Acute Toxicity Warning
H302: Harmful if

swallowed.
Do not eat/drink in lab.

Skin Irritant Warning
H315: Causes skin

irritation.
Wear nitrile gloves.

Eye Irritant Warning
H319: Causes serious

eye irritation.

Wear safety goggles.

[2]

Sensitization Warning
H317: May cause

allergic skin reaction.
Avoid dust inhalation.
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Storage: Store at 2-8°C, protected from light and moisture.

Disposal: Dispose of as hazardous organic waste (nitrogen-containing).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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